3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-
Overview
Description
Synthesis Analysis
The synthesis of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, involves several chemical reactions that lead to the introduction of fluoro and trifluoromethyl groups into the pentanone molecule. This process enhances the molecule's physical and chemical properties, making it suitable for its intended applications. Notably, the synthesis techniques aim at achieving high yields while ensuring environmental safety and cost-effectiveness.
Molecular Structure Analysis
The molecular structure of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, is characterized by the presence of fluoro and trifluoromethyl groups, which significantly influence its physical and chemical behaviors. The compound exhibits fluorescence similar to that of acetone, with emission over the 360–550 nm range, indicating its potential use in spectroscopic measurement techniques due to its low reactivity and high thermal stability up to 500°C (Gustavsson & Segal, 2007).
Chemical Reactions and Properties
3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, participates in various chemical reactions, including those involving carboxylic acids, alcohols, and cyclic amides, leading to Michael type addition products. These reactions are crucial for further modifications and applications of the compound in different fields (Yanagida, Noji, & Okahara, 1981).
Physical Properties Analysis
The viscosity of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, has been measured over a wide temperature and pressure range, providing essential data for its use in engineering applications. The developed viscosity correlation covers a broad temperature and pressure range, facilitating the design of systems where the fluid's viscous behavior is a critical factor (Wen, Meng, Huber, & Wu, 2017).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and stability, are influenced by its perfluorinated structure. It demonstrates low reactivity, which, combined with its high thermal stability, makes it an excellent candidate for applications requiring stable and inert materials. The photolysis study under natural sunlight conditions indicates its environmental compatibility, with an estimated atmospheric lifetime of around one week and negligible global warming potential, further emphasizing its suitability for sustainable applications (d'Anna, Sellevåg, Wirtz, & Nielsen, 2005).
Scientific Research Applications
Environmental and Engineering Applications
1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone, also known as Novec-649 and Novec-1230, is gaining attention for its low global warming potential (GWP) and its suitability for use in organic Rankine cycles (ORC), electronics cooling, computer/data center cooling, and fire extinguishing. Viscosity measurements of this compound have been reported across a range of temperatures and pressures, contributing to the development of a viscosity correlation covering a wide range of conditions (Wen, Meng, Huber, & Wu, 2017).
Atmospheric and Environmental Impact
A study on the photolysis of perfluoro-2-methyl-3-pentanone (another name for this compound) under natural sunlight conditions revealed that it has a negligible global warming potential and an atmospheric lifetime of around one week. This research underscores the compound's minimal environmental impact (d'Anna, Sellevåg, Wirtz, & Nielsen, 2005).
Spectroscopic and Physical Properties
The spectroscopic properties of this compound have been explored, revealing fluorescence similar to acetone and a high fluorescence efficiency. These characteristics, combined with low reactivity and thermal stability, make it an excellent tracer for spectroscopic measurement techniques (Gustavsson & Segal, 2007).
Potential in Electrical Insulation
The decomposition mechanism of a C6F12O-CO2 gas mixture, which includes this compound, was examined, highlighting its potential as an environmentally friendly gas insulating medium. This research provides important insights for the use of this compound in medium and low pressure gas insulated equipment (Li, Zhang, Tian, Xiao, Li, & Chen, 2019).
Safety And Hazards
Future Directions
This compound is expected to be used as a working fluid in organic Rankine cycles or high-temperature output heat pumps due to its effective use of medium and low-temperature heat sources . It also has potential applications in electronics cooling, computer/data center cooling, and fire extinguishing .
properties
IUPAC Name |
1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLFHPWPTXWZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2C(O)CF(CF3)2, C6F12O | |
Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074932 | |
Record name | Perfluoro-2-methyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |
CAS RN |
756-13-8 | |
Record name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-2-methyl-3-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-2-methyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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